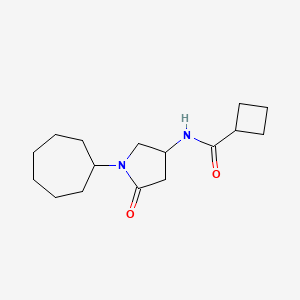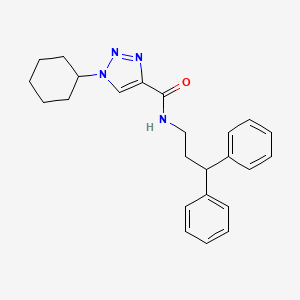![molecular formula C24H36N4O B6134237 N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide, also known as DAPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. DAPTA belongs to the class of peptidomimetics, and it has been shown to exhibit high affinity and specificity for the chemokine receptor CXCR4.
作用機序
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide acts as a competitive antagonist of the CXCR4 receptor, which is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological and pathological processes. CXCR4 is expressed on the surface of various cell types, including cancer cells, immune cells, and endothelial cells. The binding of CXCR4 to its ligand, CXCL12, activates various downstream signaling pathways that promote cell migration, proliferation, and survival. By blocking the CXCR4 receptor, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide inhibits these downstream signaling pathways and prevents the recruitment of cells to sites of inflammation or tumor growth.
Biochemical and physiological effects:
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to exhibit high affinity and specificity for the CXCR4 receptor, with a dissociation constant (Kd) in the nanomolar range. N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has also been shown to be stable in plasma and to have a long half-life, which makes it a promising candidate for therapeutic applications. In vitro studies have shown that N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can inhibit cancer cell migration and invasion, reduce HIV viral replication, and decrease inflammatory cytokine production. In vivo studies have shown that N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can inhibit tumor growth and metastasis, reduce inflammation and tissue damage, and improve survival in animal models of cancer, HIV/AIDS, and inflammatory disorders.
実験室実験の利点と制限
The advantages of using N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in lab experiments include its high affinity and specificity for the CXCR4 receptor, its stability in plasma, and its long half-life. These properties make N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide a reliable tool for studying the role of CXCR4 in various physiological and pathological processes. However, the limitations of using N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in lab experiments include its high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects due to its peptidomimetic nature.
将来の方向性
There are several future directions for research on N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide and its potential therapeutic applications. One direction is to explore the use of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Another direction is to develop new analogs of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring. Overall, the potential therapeutic applications of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide make it a promising candidate for further research and development.
合成法
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling of amino acids in a stepwise manner to form the peptide backbone, followed by side-chain deprotection and purification steps. The final product is obtained as a white powder, which can be characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学的研究の応用
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, HIV/AIDS, and inflammatory disorders. In cancer, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the CXCR4 receptor, which is involved in tumor cell migration and invasion. In HIV/AIDS, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to inhibit viral replication by blocking the CXCR4 receptor, which is involved in viral entry into host cells. In inflammatory disorders, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce inflammation and tissue damage by blocking the CXCR4 receptor, which is involved in immune cell recruitment to inflamed tissues.
特性
IUPAC Name |
1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-4-13-28(14-5-2)24(29)21-9-17-27(18-10-21)23-11-15-26(16-12-23)19-22-8-6-7-20(3)25-22/h4-8,21,23H,1-2,9-19H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVWYIRWDCCCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114984.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6134159.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6134163.png)
![2-amino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6134170.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6134172.png)


![5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B6134180.png)

![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134216.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)
